cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Description
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a fluorinated cyclobutane derivative characterized by a carboxylic acid group and a trifluoromethoxy (-OCF₃) substituent in the cis configuration on the cyclobutane ring. The cyclobutane ring introduces significant ring strain, which can enhance reactivity and influence conformational preferences in pharmaceutical or agrochemical applications . The trifluoromethoxy group is electron-withdrawing, increasing the acidity of the carboxylic acid moiety compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYACEIXYASETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247106-27-8 | |
| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1-carboxylic acid with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the cis isomer.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale fluorination processes, which are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under basic conditions, forming derivatives through carbon–carbon or carbon–heteroatom bond formation.
Key Findings:
-
Base-Mediated Decarboxylation :
-
Reagents/Conditions : Cesium carbonate (Cs₂CO₃, 1.0 equiv) in acetonitrile at 100°C for 1 hour.
-
Outcome : Decarboxylative coupling yields amine derivatives (e.g., tert-butyl carbamate intermediates).
-
Mechanism : Likely involves a Hofmann- or Curtius-type rearrangement with a proposed carbon-anion intermediate.
-
Table 1: Decarboxylation Parameters
| Reagent | Solvent | Temperature | Time | Product Class | Yield (%) |
|---|---|---|---|---|---|
| Cs₂CO₃ | CH₃CN | 100°C | 1 h | Amine derivatives | 85 |
Esterification and Functional Group Interconversion
The carboxylic acid group can be converted into esters or reduced to alcohols.
Key Findings:
-
Esterification :
-
Reagents : Alkyl halides or alcohols under acidic/basic conditions.
-
Example : Methyl ester formation via Fischer esterification (methanol, H₂SO₄).
-
-
Reduction :
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Outcome : Reduction of the carboxylic acid to a primary alcohol (cyclobutanol derivative).
-
Table 2: Reduction Parameters
| Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran | -78°C | Cyclobutanol | ~70 |
Substitution Reactions
The trifluoromethoxy group participates in nucleophilic aromatic substitution (SNAr) under specific conditions.
Key Findings:
-
Mitsunobu Reaction :
Table 3: Mitsunobu Reaction Parameters
| Substrate | Reagents | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|---|
| cis-3-Hydroxy derivative | DEAD, PPh₃, p-nitrobenzoic acid | DCM | -10°C→RT | trans-p-Nitrobenzoate ester | ~65 |
Cyclobutane Ring Reactivity
The strained cyclobutane ring may undergo ring-opening or strain-relief reactions, though direct evidence for this compound is limited.
Theoretical Considerations:
-
Thermal Ring-Opening : Possible [2+2] cycloreversion at elevated temperatures.
-
Photochemical Reactions : Potential for dimerization or isomerization under UV light.
Stereochemical Considerations
The cis configuration of the trifluoromethoxy and carboxylic acid groups influences reaction pathways:
-
Steric Effects : Hindered access to the carboxylic acid in certain reactions.
-
Electronic Effects : The electron-withdrawing trifluoromethoxy group enhances acidity of the carboxylic proton (pKa ~2-3).
Scientific Research Applications
Organic Synthesis
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the creation of derivatives with enhanced chemical properties, making it valuable in developing novel materials .
Biological Applications
The compound's fluorinated nature enhances the binding affinity and selectivity of bioactive molecules. This characteristic is particularly beneficial in medicinal chemistry, where it can improve drug efficacy and reduce side effects. Its potential as an enzyme inhibitor has been explored, where it binds to active sites, preventing substrate access .
Medicinal Chemistry
In drug development, this compound is investigated for its pharmacological properties. It may serve as a precursor for new drugs targeting various diseases, leveraging its unique chemical attributes to enhance therapeutic outcomes .
Material Science
The compound is utilized in developing advanced materials such as fluorinated polymers and coatings that exhibit superior chemical resistance and stability. These materials are essential in various industrial applications where durability and performance are critical .
Case Study 1: Drug Development
A recent study explored the use of this compound as a precursor for anti-inflammatory drugs. The incorporation of the trifluoromethoxy group was shown to increase binding affinity to target enzymes significantly.
Case Study 2: Material Science Innovations
Research demonstrated that polymers synthesized using this compound exhibited improved thermal stability and chemical resistance compared to traditional polymers, making them suitable for high-performance applications in harsh environments.
Mechanism of Action
The mechanism by which cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane and Cyclohexane Derivatives
cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
- Structure : Cyclohexane ring with a thiomethylbenzoyl substituent and carboxylic acid group.
- Substituent Effects: The thiomethylbenzoyl group (-SMe-C₆H₄-CO-) introduces aromaticity and sulfur-based polarity, which may alter solubility and binding interactions compared to the trifluoromethoxy group. Acidity: The absence of fluorine atoms likely results in a higher pKa for the carboxylic acid compared to the fluorinated analog.
cis-3-(3-Bromophenyl)cyclobutanamine
- Structure : Cyclobutane ring with a bromophenyl substituent and an amine group.
- Key Differences: Functional Group: The amine group (-NH₂) contrasts with the carboxylic acid, leading to differences in pH-dependent solubility and hydrogen-bonding capabilities.
Pyridine-Based Fluorinated Carboxylic Acids
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Structure : Pyridine ring with a trifluoromethyl (-CF₃) group and carboxylic acid.
- Key Differences: Aromatic vs. Substituent Position: The trifluoromethyl group on the pyridine ring may stabilize the carboxylate anion through resonance, whereas the trifluoromethoxy group on cyclobutane exerts inductive effects only . Safety Profile: Pyridine derivatives often require stringent safety protocols (e.g., avoiding strong acids/oxidizers) due to their aromatic nitrogen content, whereas cyclobutane derivatives may exhibit milder reactivity .
Non-Fluorinated Cyclobutane Carboxylic Acids
cis-3-Hydroxy-cyclobutanecarboxylic Acid
- Structure : Cyclobutane with a hydroxyl (-OH) and carboxylic acid group.
- Key Differences :
- Polarity : The hydroxyl group increases hydrophilicity, reducing membrane permeability compared to the lipophilic trifluoromethoxy derivative.
- Acidity : The hydroxyl group is less electron-withdrawing than -OCF₃, resulting in a higher pKa for the carboxylic acid.
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Ring Type | Substituent | Key Functional Group | Predicted pKa* |
|---|---|---|---|---|
| cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid | Cyclobutane | -OCF₃ | -COOH | ~2.5–3.5 |
| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | Pyridine | -CF₃ | -COOH | ~1.8–2.5 |
| cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid | Cyclohexane | -SMe-C₆H₄-CO- | -COOH | ~3.5–4.5 |
| cis-3-Hydroxy-cyclobutanecarboxylic acid | Cyclobutane | -OH | -COOH | ~4.0–4.5 |
*Predicted pKa values based on substituent electronic effects.
Research Implications and Gaps
- Metabolic Stability : The trifluoromethoxy group may enhance resistance to enzymatic degradation compared to hydroxyl or thiomethylbenzoyl analogs, but direct studies are lacking.
- Synthetic Challenges : Cyclobutane synthesis often requires high-energy intermediates, whereas pyridine derivatives are more straightforward to functionalize .
- Safety Data : Detailed toxicological profiles for this compound are absent in the provided evidence, necessitating further study.
Biological Activity
Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, with the molecular formula C₆H₇F₃O₃ and CAS number 1773508-16-9, is a fluorinated organic compound characterized by its unique trifluoromethoxy group attached to a cyclobutane ring. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities and applications.
The compound's structure includes a cyclobutane ring substituted with a trifluoromethoxy group and a carboxylic acid functional group. The presence of the trifluoromethoxy group enhances its lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development and agricultural applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic activity.
- Bioactive Interactions : Its fluorinated nature enhances the binding affinity and selectivity for bioactive molecules, which can lead to improved pharmacological effects.
Medicinal Chemistry
Research indicates that this compound shows promise in the development of new pharmaceuticals. Its unique chemical properties may lead to compounds with enhanced efficacy and reduced side effects. For instance, it has been explored as a precursor in synthesizing drug candidates targeting various diseases.
Agrochemical Potential
The compound's biological activity extends to agricultural applications, where it may be utilized in developing herbicides or fungicides. The trifluoromethoxy group contributes to its effectiveness in these roles due to its unique interactions with plant biochemistry.
Case Studies
- Pharmacological Research : A study investigated the cytotoxicity of various fluorinated compounds, including those structurally related to this compound. Results indicated that certain derivatives exhibited selective toxicity against tumor cell lines while sparing normal cells, suggesting potential for cancer therapy .
- Agrochemical Development : Another study highlighted the synthesis of fluorinated cyclobutane derivatives, noting their potential as herbicides due to their biological activity against specific plant pathogens . The unique properties of this compound were emphasized as advantageous for developing effective agrochemicals.
Comparative Analysis
To better understand the significance of this compound in biological applications, a comparison with other related compounds is useful:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Trifluoromethyl instead of trifluoromethoxy | Lacks methoxy group affecting solubility | Moderate cytotoxicity |
| Cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | Hydroxy group addition | Hydroxy group enhances hydrogen bonding | Enhanced enzyme inhibition |
| Trifluoroacetic acid | Simple trifluoro group | Strong acidity compared to carboxylic acids | High reactivity but limited selectivity |
Q & A
Q. What are the recommended methods for synthesizing cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by trifluoromethoxy group introduction. Key steps include:
- Ring closure : Use photochemical [2+2] cycloaddition or strain-driven cyclization of pre-functionalized precursors.
- Stereochemical control : Employ chiral catalysts (e.g., palladium-based systems) or chiral auxiliaries to ensure cis-configuration.
- Purification : Chromatography (HPLC or flash) with chiral stationary phases to isolate enantiomers.
Monitor reaction progress via -NMR and -NMR to confirm trifluoromethoxy group retention and stereochemistry .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.
- Storage : Store at 0–6°C in airtight containers to prevent degradation (similar to cyclobutanecarboxylic acid chloride protocols) .
- Disposal : Neutralize acidic residues with sodium bicarbonate before disposal as hazardous waste .
Q. How can researchers verify the purity of this compound?
- Methodological Answer :
- Analytical techniques :
- Melting point analysis : Compare observed values (e.g., ~17°C for analogous cyclohexene derivatives) with literature data .
- Chromatography : Use HPLC with UV detection (λ = 210 nm) or GC-MS for volatile impurities.
- Spectroscopy : -NMR to confirm absence of undesired diastereomers; IR for functional group validation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution. The trifluoromethoxy group’s electron-withdrawing nature may polarize the cyclobutane ring, enhancing electrophilicity at the carboxylic carbon.
- Transition state modeling : Use QM/MM simulations to evaluate steric effects from the cis-configuration on nucleophile approach .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) that obscure signal splitting.
- X-ray crystallography : Confirm absolute configuration and compare bond lengths/angles with computational models.
- Isotopic labeling : Introduce or to trace unexpected peaks in mass spectra .
Q. How does the cis-configuration influence the stability of this compound under acidic conditions?
- Methodological Answer :
- Stability assays : Conduct accelerated degradation studies (e.g., 1M HCl, 40°C) and monitor via LC-MS.
- Comparative analysis : Contrast degradation rates with trans-isomers; the cis-configuration’s ring strain may increase susceptibility to ring-opening reactions.
- Mechanistic studies : Use -NMR to track trifluoromethoxy group retention during hydrolysis .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the boiling point of this compound?
- Methodological Answer :
- Replicate measurements : Use standardized distillation setups (e.g., 18 mmHg for cyclohexene derivatives ).
- Control variables : Account for impurities (e.g., residual solvents) via GC-MS.
- Literature cross-check : Compare with structurally similar compounds (e.g., cyclobutanecarboxylic acid, bp 195°C at 1 atm ).
Experimental Design
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition : Test against carboxylase enzymes (e.g., acetyl-CoA carboxylase) using fluorometric assays.
- Cellular uptake : Radiolabel the compound with and measure intracellular accumulation in cell lines.
- Validation : Ensure assays comply with reproducibility guidelines (e.g., triplicate runs, blinded analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
